molecular formula C18H20BrNO2S B2917034 (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396845-13-8

(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2917034
CAS No.: 1396845-13-8
M. Wt: 394.33
InChI Key: RNWMYFQBUUBMIX-UHFFFAOYSA-N
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Description

The compound “(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone” features a 2-bromophenyl group linked via a carbonyl bridge to a piperidine ring substituted at the 4-position with a thioether-functionalized furan moiety.

Properties

IUPAC Name

(2-bromophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWMYFQBUUBMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone , identified by its CAS number 1428352-33-3 , is a novel chemical entity with potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H20BrN3OSC_{17}H_{20}BrN_{3}OS, with a molecular weight of 394.3 g/mol . The structure includes a bromophenyl group and a piperidine moiety linked through a thioether to a furan derivative, which may contribute to its biological activity.

PropertyValue
CAS Number1428352-33-3
Molecular FormulaC₁₇H₂₀BrN₃OS
Molecular Weight394.3 g/mol
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thioether functionalities have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its antibacterial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

Anticancer Potential

Studies on related compounds suggest that they may exhibit anticancer properties. For example, molecules with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of piperidine derivatives, one compound showed an IC50 value of less than 10 µM against A431 human epidermoid carcinoma cells, indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the cytotoxicity profile .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone C₁₈H₁₉BrN₂O₂S ~423.3 (estimated) 2-Bromophenyl, furan-2-ylmethylthio Thioether-linked furan enhances metabolic stability; bromine increases lipophilicity N/A
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone C₁₈H₂₀FNO₂S 333.4 2-Fluorophenyl, furan-2-ylmethylthio Fluorine substitution reduces steric bulk compared to bromine; may improve solubility
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone C₁₈H₁₇BrFN₂O 385.2 2-Bromophenyl, 4-fluorophenylpiperazine Piperazine core offers basicity for receptor interactions; fluorophenyl enhances selectivity
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C₁₄H₁₈BrNO 296.2 4-Bromophenyl, 4-methylpiperidine Ethyl linker instead of thioether; methylpiperidine increases hydrophobicity

Key Observations :

  • Substituent Effects : Bromine in the target compound confers higher molecular weight and lipophilicity compared to fluorine analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Core Flexibility: Piperidine vs. Piperazine derivatives (e.g., ) are more basic, favoring ionizable interactions in biological targets.

Compounds with Thioether/Sulfonyl Linkages

Compound Name Molecular Formula Functional Group Biological Relevance Reference
(3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone C₃₂H₂₉F₃N₃O₃S Trifluoromethylpyridylthio Demonstrated in ADME studies; improved metabolic stability due to trifluoromethyl group
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone C₁₅H₁₇NO₄S₂ Sulfonyl-linked furan Sulfonyl group increases polarity; potential for kinase inhibition

Key Observations :

  • Thioether vs. Sulfonyl : The target compound’s thioether group (C–S–C) is less polar than sulfonyl (C–SO₂–C) derivatives (e.g., ), impacting solubility and target binding.
  • Trifluoromethylpyridyl Moieties : Compounds like exhibit enhanced potency in enzyme inhibition assays, suggesting that electron-withdrawing groups (e.g., CF₃) optimize ligand-receptor interactions.

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